2-[2-(azepan-1-ylmethyl)-1H-benzimidazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide
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Overview
Description
2-{2-[(AZEPAN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE is a complex organic compound that features a benzodiazole ring, an azepane ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(AZEPAN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE typically involves multiple steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Attachment of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions, where the azepane moiety is attached to the benzodiazole ring.
Formation of the Acetamide Group: The final step involves the acylation of the amine group with an appropriate acyl chloride or anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the benzodiazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo various substitution reactions, particularly at the benzodiazole ring and the azepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions (e.g., solvents, temperature).
Major Products
Oxidation: N-oxides of the azepane ring.
Reduction: Dihydro derivatives of the benzodiazole ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can interact with various biological targets, potentially inhibiting or modulating their activity. The azepane ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(AZEPAN-1-YL)ETHYL METHACRYLATE: Similar in structure but lacks the benzodiazole ring.
2-AZEPANONE: Contains the azepane ring but lacks the benzodiazole and acetamide groups.
Uniqueness
2-{2-[(AZEPAN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE is unique due to the combination of the benzodiazole ring, azepane ring, and acetamide group, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C25H32N4O |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-[2-(azepan-1-ylmethyl)benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C25H32N4O/c1-20(2)29(21-12-6-5-7-13-21)25(30)19-28-23-15-9-8-14-22(23)26-24(28)18-27-16-10-3-4-11-17-27/h5-9,12-15,20H,3-4,10-11,16-19H2,1-2H3 |
InChI Key |
WABBVXXWVSBLCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2CN4CCCCCC4 |
Origin of Product |
United States |
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